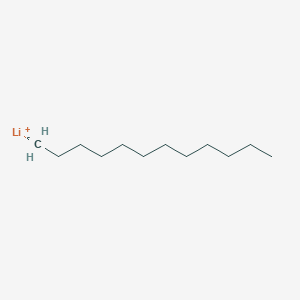
Lithium, dodecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Lithium dodecyl sulfate is typically synthesized through the sulfation of dodecyl alcohol (lauryl alcohol) with sulfur trioxide, followed by neutralization with lithium hydroxide. The reaction can be represented as follows:
CH3(CH2)11OH+SO3→CH3(CH2)11OSO3H
CH3(CH2)11OSO3H+LiOH→CH3(CH2)11OSO3Li+H2O
Industrial Production Methods
In industrial settings, the sulfation reaction is often carried out in a continuous reactor, such as a falling film reactor, to ensure efficient mixing and reaction. The resulting lithium dodecyl sulfate is then purified and dried to obtain the final product .
化学反应分析
Types of Reactions
Lithium dodecyl sulfate primarily undergoes reactions typical of sulfates, including hydrolysis and interactions with cations. It is stable under basic and weakly acidic conditions but can hydrolyze in strong acids to form dodecyl alcohol and sulfuric acid .
Common Reagents and Conditions
Hydrolysis: In the presence of strong acids, lithium dodecyl sulfate hydrolyzes to produce dodecyl alcohol and sulfuric acid.
Complexation: It can form complexes with various cations, which can affect its solubility and surface activity.
Major Products
The major products of hydrolysis are dodecyl alcohol and sulfuric acid. When interacting with cations, it forms various lithium salts .
科学研究应用
Lithium dodecyl sulfate is widely used in scientific research due to its detergent properties. Some of its applications include:
Electrophoresis: It is used as a component in lysis buffers for protein electrophoresis, particularly in cold conditions where sodium dodecyl sulfate (SDS) may not be effective.
Protein Solubilization: It helps in solubilizing membrane proteins and protein complexes, making it useful in studies involving protein structure and function.
Surfactant Studies: It is used in studies investigating the behavior of surfactants at interfaces, such as the air-water interface.
作用机制
Lithium dodecyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension and disrupts lipid bilayers, leading to the solubilization of proteins and lipids. The sulfate group interacts with water molecules, while the dodecyl chain interacts with hydrophobic regions of proteins and lipids, facilitating their solubilization .
相似化合物的比较
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used anionic detergent with similar properties but less effective in cold conditions.
Cesium dodecyl sulfate (CsDS): Another anionic detergent with different ion-pairing properties compared to lithium dodecyl sulfate.
Uniqueness
Lithium dodecyl sulfate is unique in its ability to function effectively in cold conditions, making it a valuable alternative to SDS in specific applications. Its interaction with lithium ions also provides distinct properties that can be leveraged in various research settings .
属性
CAS 编号 |
1825-40-7 |
|---|---|
分子式 |
C12H25Li |
分子量 |
176.3 g/mol |
IUPAC 名称 |
lithium;dodecane |
InChI |
InChI=1S/C12H25.Li/c1-3-5-7-9-11-12-10-8-6-4-2;/h1,3-12H2,2H3;/q-1;+1 |
InChI 键 |
FVLCOZJIIRIOQU-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CCCCCCCCCCC[CH2-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


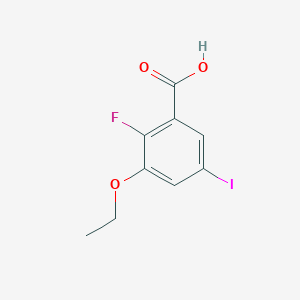
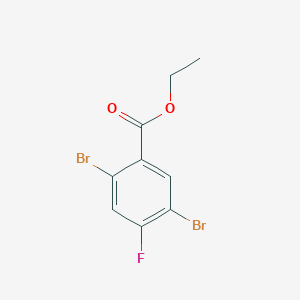
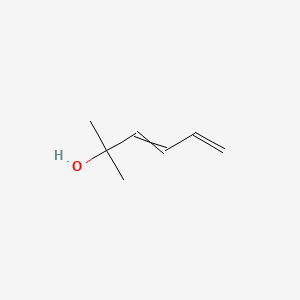
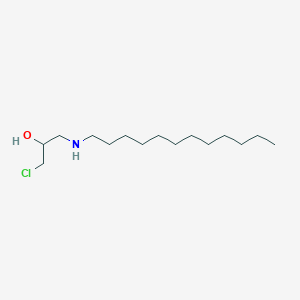
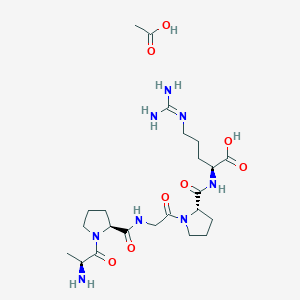
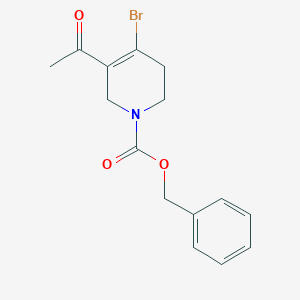
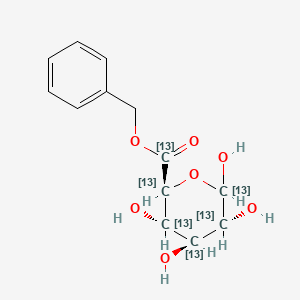
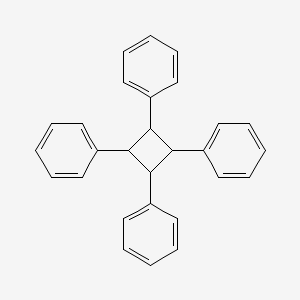
![furo[3,2-e][1]benzofuran](/img/structure/B14758274.png)
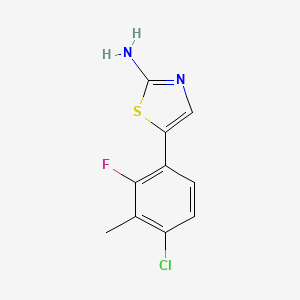
![1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14758281.png)
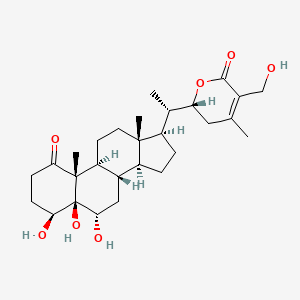
![acetic acid;(4S)-4-[[(2R)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14758292.png)

